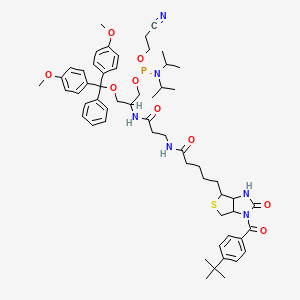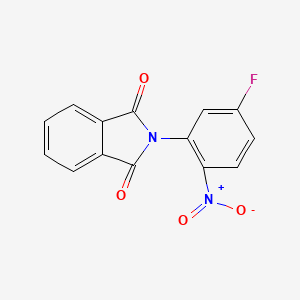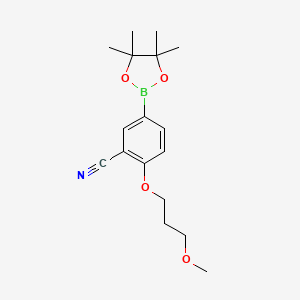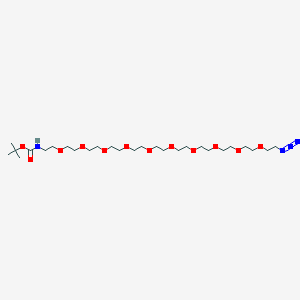
t-Boc-N-amido-PEG10-Azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
t-Boc-N-amido-PEG10-Azide: is a bifunctional polyethylene glycol (PEG) derivative featuring a tert-butyloxycarbonyl (t-Boc) protected amine group at one end and an azide moiety at the other. This compound is widely used in various fields due to its ability to increase solubility in aqueous media and its reactivity in Click Chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-amido-PEG10-Azide typically involves the following steps:
Protection of the Amine Group: The amine group is protected using a tert-butyloxycarbonyl (t-Boc) group under mild acidic conditions.
PEGylation: The protected amine is then reacted with polyethylene glycol (PEG) to form the PEGylated intermediate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: t-Boc-N-amido-PEG10-Azide undergoes various chemical reactions, including:
Click Chemistry: Reacts with alkyne, BCN, and DBCO to form stable triazole linkages.
Deprotection: The t-Boc group can be deprotected under mild acidic conditions to form the free amine.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction with alkynes.
Deprotection: Mild acidic conditions, such as trifluoroacetic acid (TFA), are used for deprotection.
Major Products:
Triazole Linkages: Formed from Click Chemistry reactions.
Free Amine: Formed after deprotection of the t-Boc group.
Aplicaciones Científicas De Investigación
t-Boc-N-amido-PEG10-Azide is utilized in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of t-Boc-N-amido-PEG10-Azide involves its reactivity in Click Chemistry and its ability to increase solubility in aqueous media. The azide group reacts with alkynes to form stable triazole linkages, while the t-Boc group protects the amine during synthesis and can be deprotected under mild acidic conditions to form the free amine .
Comparación Con Compuestos Similares
t-Boc-N-amido-PEG5-Azide: Similar structure but with a shorter PEG chain.
t-Boc-N-amido-PEG10-Propargyl: Contains a propargyl group instead of an azide.
Uniqueness: t-Boc-N-amido-PEG10-Azide is unique due to its longer PEG chain, which enhances solubility and stability in aqueous media, and its azide group, which allows for efficient Click Chemistry reactions .
Propiedades
Fórmula molecular |
C27H54N4O12 |
|---|---|
Peso molecular |
626.7 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C27H54N4O12/c1-27(2,3)43-26(32)29-4-6-33-8-10-35-12-14-37-16-18-39-20-22-41-24-25-42-23-21-40-19-17-38-15-13-36-11-9-34-7-5-30-31-28/h4-25H2,1-3H3,(H,29,32) |
Clave InChI |
YBOUOULSSCFNPI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



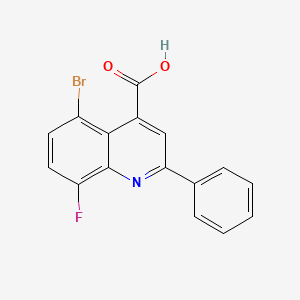

![[(5R,6S,9S,10R,13R,14R,17R)-6-chloro-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13719905.png)
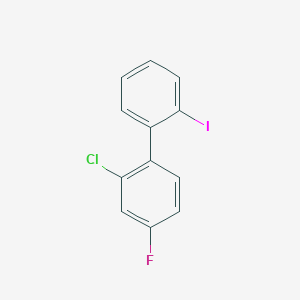
![[[(E)-[2-[[(2R)-2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxy-4-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3,3-dimethylbutanoyl]amino]-1,2-diamino-3-carboxypropylidene]amino]-aminomethylidene]-dimethylazanium](/img/structure/B13719911.png)
![[3-Nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719917.png)
![(3R)-N'-[(Z)-(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carbohydrazide](/img/structure/B13719924.png)
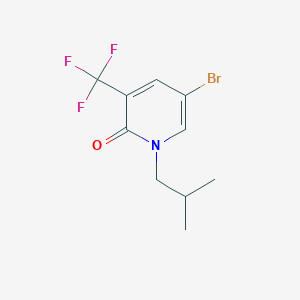
![(5-Bromo-2-chloro-4-pyrimidinyl)-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1h-indazol-4-amine](/img/structure/B13719941.png)
![(4,4-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13719948.png)
